8-Hydroxyisoquinoline-3-carbonitrile
Description
8-Hydroxyisoquinoline-3-carbonitrile is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a hydroxyl group at position 8 and a carbonitrile group at position 3. The hydroxyl group at position 8 enhances polarity and hydrogen-bonding capacity, while the carbonitrile group at position 3 introduces electron-withdrawing effects, influencing reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H6N2O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
8-hydroxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-5-8-4-7-2-1-3-10(13)9(7)6-12-8/h1-4,6,13H |
InChI Key |
SYUXSHSMSYMLPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyisoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isoquinoline derivatives, which are subjected to nitrile formation and subsequent hydroxylation. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
8-Hydroxyisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Hydroxyisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 8-Hydroxyisoquinoline-3-carbonitrile, highlighting substituent positions and functional groups:
Physicochemical Properties
- Solubility: The hydroxyl group in this compound increases solubility in polar solvents (e.g., water or ethanol) compared to non-hydroxylated analogs like 3-Isoquinolinecarbonitrile . Chloro or methoxy substituents (e.g., in 4-Chloro-8-methoxy-3-quinolinecarbonitrile) reduce polarity, favoring solubility in organic solvents .
- Melting Points: 8-Hydroxyquinoline-2-carbonitrile (a quinoline analog) melts at 133–137°C , while saturated derivatives like tetrahydroisoquinolines (e.g., 3-Hydroxy-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile) likely have lower melting points due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
